molecular formula C14H14N2O2 B3253778 Benzyl N-(2-aminophenyl)carbamate CAS No. 22706-01-0

Benzyl N-(2-aminophenyl)carbamate

Cat. No.: B3253778
CAS No.: 22706-01-0
M. Wt: 242.27 g/mol
InChI Key: GUYDLEUJFLEJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(2-aminophenyl)carbamate is an organic compound with the molecular formula C14H14N2O2. It is a derivative of carbamic acid and features a benzyl group attached to the nitrogen atom of the carbamate moiety. This compound is known for its applications in organic synthesis, particularly as a protecting group for amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-(2-aminophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-aminophenol in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2-aminophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-(2-aminophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-(2-aminophenyl)carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, revealing the free amine for further reactions. This mechanism is crucial in peptide synthesis and other complex organic syntheses .

Comparison with Similar Compounds

Uniqueness: Benzyl N-(2-aminophenyl)carbamate is unique due to its specific combination of benzyl and 2-aminophenyl groups, which provides distinct reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis, offering advantages in terms of ease of installation and removal under mild conditions.

Properties

IUPAC Name

benzyl N-(2-aminophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYDLEUJFLEJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-(2-aminophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N-(2-aminophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl N-(2-aminophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl N-(2-aminophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl N-(2-aminophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzyl N-(2-aminophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.